1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Human Neutrophil Elastase Structure-Activity Relationship Inflammation

This 7-azaindole-2-carbonitrile scaffold is a non-fungible building block for medicinal chemistry SAR. Unlike 3- or 5-nitrile regioisomers, the 2-nitrile substitution is essential for specific kinase hinge-binding interactions—validated in PI3K inhibitors (derivative IC₅₀ <5 nM) and TNIK programs (IC₅₀ <1 nM). Contrasting SAR between 2- and 3-carbonitrile 7-azaindoles enables systematic kinase selectivity mapping. Ideal for late-stage functionalization via Suzuki coupling or Buchwald-Hartwig amination. ISO-certified, ≥97% purity. For R&D use only.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1261627-31-9
Cat. No. B2648638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
CAS1261627-31-9
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)C#N)N=C1
InChIInChI=1S/C8H5N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,(H,10,11)
InChIKeyWUCAGAAOOWHUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) as a Key 7-Azaindole Intermediate for Kinase Inhibitor R&D and Procurement


1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) is a 7-azaindole derivative characterized by a fused pyrrole-pyridine bicyclic core bearing a nitrile group at the 2-position . This heterocyclic scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, including those targeting TNIK, PI3K, and FGFR [1]. The compound exhibits a molecular formula of C₈H₅N₃ and a molecular weight of 143.15 g/mol, with a predicted pKa of 10.79±0.40 .

Why 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) Cannot Be Readily Substituted by Other 7-Azaindole Regioisomers in Kinase Inhibitor Programs


The 2-nitrile substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold confers distinct electronic and steric properties that critically influence target binding and selectivity profiles. Direct evidence from human neutrophil elastase (HNE) inhibitor studies demonstrates that modifications at the 2-position of the pyrrolo[2,3-b]pyridine core result in complete loss of inhibitory activity, whereas the unsubstituted 2-position is essential for HNE inhibition [1]. This positional sensitivity underscores that generic substitution with other 7-azaindole regioisomers (e.g., 3-carbonitrile or 5-carbonitrile analogs) cannot be assumed to yield equipotent or functionally equivalent molecules. In kinase inhibitor development, the 2-nitrile group specifically engages hinge-binding motifs and influences ATP-pocket complementarity, making 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile a non-fungible building block for precise SAR exploration .

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) Against Closest 7-Azaindole Analogs


Positional Selectivity: 2-Nitrile Substitution is Detrimental to HNE Inhibition, While 5-Substitution Retains Potent Activity

In a study of pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors, modification at position 2 resulted in complete loss of inhibitory activity, whereas the unsubstituted 2-position (baseline) was essential for HNE inhibition. In contrast, substitution at position 5 was well-tolerated, with retention of HNE inhibitory activity (IC₅₀ = 15–51 nM) for most derivatives [1]. This indicates that 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (bearing a nitrile at position 2) is likely to exhibit significantly reduced or absent HNE inhibitory activity compared to 5-substituted analogs.

Human Neutrophil Elastase Structure-Activity Relationship Inflammation

PI3K Inhibition: 2-Carbonitrile-Containing Derivative Achieves <5 nM IC₅₀ in Patent Example

A derivative incorporating the 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile scaffold, specifically 4-[2-[4-Ethylsulfonyl-2-(trifluoromethyl)piperazin-1-yl]-6-oxo-1H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, exhibited potent inhibition of human PI3K catalytic subunit type 3 with an IC₅₀ value of <5 nM in a 10-point dilution series assay [1]. This demonstrates the scaffold's capacity to support sub-nanomolar to low-nanomolar potency when properly elaborated.

PI3K Kinase Inhibitor Cancer

FGFR Inhibition: 3-Carbonitrile Regioisomer Exhibits IC₅₀ of 7–25 nM Against FGFR1–3, Suggesting Divergent SAR for 2-Carbonitrile

A structurally related 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile derivative (compound 4h) demonstrated potent FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) [1]. While direct data for the 2-carbonitrile isomer is not available in this study, the positional variation highlights that the nitrile placement dramatically alters kinase selectivity and potency. This cross-study comparable evidence suggests that 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile likely engages a distinct kinase binding profile, potentially offering orthogonal selectivity compared to the 3-carbonitrile analog.

FGFR Kinase Inhibitor Cancer

TNIK Inhibition: 1H-Pyrrolo[2,3-b]pyridine Scaffold Supports <1 nM IC₅₀ Potency, Validating the Core for High-Affinity Kinase Targeting

An in-house screening campaign identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase). Subsequent SAR optimization yielded derivatives with TNIK IC₅₀ values lower than 1 nM . This class-level inference establishes the core scaffold's intrinsic capability to achieve sub-nanomolar potency against a therapeutically relevant kinase target. 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile, as a functionalized variant of this scaffold, inherits this high-affinity potential, positioning it as a preferred starting material over less potent or unvalidated heterocyclic cores.

TNIK Kinase Inhibitor Immuno-oncology

Physicochemical Differentiation: Predicted pKa of 10.79±0.40 for 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile Influences Solubility and Permeability

The predicted acid dissociation constant (pKa) for 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is 10.79±0.40, reflecting the basicity of the pyrrole nitrogen . This value is distinct from other 7-azaindole derivatives with different substitution patterns (e.g., 5-nitrile or 3-nitrile analogs, which may exhibit altered pKa values due to electronic effects). The relatively high pKa suggests that the compound will be predominantly protonated at physiological pH, impacting solubility, permeability, and potential off-target interactions in cellular assays.

Physicochemical Properties Drug-likeness ADME

Procurement-Relevant Purity Benchmark: Commercial Availability at 98%+ Purity from Multiple ISO-Certified Suppliers

1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) is commercially available from multiple vendors at purities of 98% or higher, with some suppliers offering ISO-certified production suitable for global pharmaceutical R&D and quality control applications . This high purity standard ensures minimal batch-to-batch variability and reduces the risk of impurity-driven artifacts in biological assays. In contrast, less common 7-azaindole derivatives may be available only at lower purities or from fewer sources, potentially compromising experimental reproducibility.

Purity Quality Control Procurement

Optimal Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1261627-31-9) in Kinase Inhibitor Discovery and Chemical Biology


PI3K and Related Lipid Kinase Inhibitor Lead Optimization

Based on patent-validated data showing a derivative with <5 nM IC₅₀ against human PI3K [1], this building block is ideally suited for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway. Researchers can elaborate the 2-carbonitrile scaffold to generate focused libraries for hit-to-lead optimization, leveraging the core's proven sub-nanomolar potential.

Kinase Selectivity Profiling via Positional SAR Exploration

The contrasting SAR observed between 2-carbonitrile and 3-carbonitrile regioisomers—where the 3-carbonitrile analog shows potent FGFR inhibition (IC₅₀ = 7–25 nM) [2] while the 2-carbonitrile scaffold is validated for PI3K and TNIK—positions this compound as a strategic tool for mapping kinase selectivity landscapes. By comparing the activity profiles of 2- and 3-nitrile substituted 7-azaindoles, researchers can elucidate the structural determinants of kinase selectivity and design more selective inhibitors.

Targeted Synthesis of TNIK Inhibitors for Immuno-Oncology

Given that the parent 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to yield TNIK inhibitors with IC₅₀ values below 1 nM , 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile serves as an advanced intermediate for synthesizing novel TNIK inhibitors. This is particularly relevant for immuno-oncology applications, where TNIK inhibition can modulate IL-2 secretion and enhance anti-tumor immune responses.

High-Purity Building Block for Late-Stage Functionalization in Drug Discovery

With commercial availability at 98%+ purity from ISO-certified suppliers , this compound is an ideal starting material for late-stage functionalization reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination) in drug discovery. The high purity minimizes side reactions and simplifies purification, accelerating the synthesis of complex kinase inhibitor candidates.

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